N-[(2Z)-5-(methylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide
Description
N-[(2Z)-5-(methylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a heterocyclic compound featuring a fused 1,3,4-thiadiazole ring and a 5,6-dihydro-1,4-oxathiine moiety. The phenyl group at position 3 introduces aromatic bulk, which may influence binding interactions in biological systems. Structural elucidation of such compounds often employs X-ray crystallography (via SHELX programs ) and spectroscopic methods like NMR and MS .
Properties
Molecular Formula |
C14H13N3O4S3 |
|---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |
InChI |
InChI=1S/C14H13N3O4S3/c1-22-14-17-16-13(23-14)15-12(18)10-11(9-5-3-2-4-6-9)24(19,20)8-7-21-10/h2-6H,7-8H2,1H3,(H,15,16,18) |
InChI Key |
YDZJSUPRGJDMAN-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NN=C(S1)NC(=O)C2=C(S(=O)(=O)CCO2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Intermediate Precursors
The oxathiine ring is constructed via acid-catalyzed cyclization of a disulfide-containing precursor. As demonstrated in patent literature, di-(2-hydroxyethyl) disulfide reacts with acetoacetanilide in the presence of aqueous NaOH and hydrogen peroxide to form a thiol intermediate, which undergoes cyclization.
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Solvent : Toluene or benzene.
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Catalyst : p-Toluenesulfonic acid (0.75 g per 300 g toluene).
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Temperature : 75–80°C under vacuum.
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By-product Management : Water removal via Dean-Stark traps.
Example Procedure :
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A suspension of acetoacetanilide (88.6 g, 0.5 mol) and 68% aqueous di-(2-hydroxyethyl) disulfide (176.0 g) is stirred with 50% NaOH (40 g).
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After 15 minutes, 50% H₂O₂ (17.6 g) is added gradually to oxidize mercaptoethanol byproducts.
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The mixture is acidified with 5% HCl (560 g), extracted into toluene, and cyclized with p-toluenesulfonic acid at 75–80°C.
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Crystallization at –10°C yields 5,6-dihydro-2-methyl-N-phenyl-1,4-oxathiin-3-carboxamide (yield: 68.7%, m.p. 96.8–97.6°C).
Sulfone Group Introduction
The 4,4-dioxide functionality is introduced via oxidation or direct synthesis using sulfone-containing precursors. Recent studies highlight the use of benzyl 1-alkynyl sulfones and aryl aldehydes under basic conditions to form 1,4-oxathiin-S,S-dioxides.
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Reactants : Benzyl 1-alkynyl sulfone (1.0 equiv), aryl aldehyde (1.2 equiv).
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Base : KOtBu (2.0 equiv) in THF at 0°C to room temperature.
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Key Observation : Extended reaction times increase byproduct formation; optimal duration is 2–4 hours.
Synthesis of 5-(Methylsulfanyl)-1,3,4-Thiadiazol-2(3H)-Ylidene Amine
Thiadiazole Core Formation
The thiadiazole ring is synthesized via cyclocondensation of thiosemicarbazides with carboxylic acid derivatives. A related compound, 2-methyl-5-(methylsulfanyl)-1,3,4-thiadiazole , is prepared using DMSO as a solvent and corn oil for in vivo formulations.
Modified Method for Ylidene Amine :
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Methylsulfanylthioamide (1.0 equiv) is treated with hydrazine hydrate in ethanol under reflux.
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The intermediate undergoes oxidative cyclization with FeCl₃ to yield the thiadiazole ring.
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Z-Configuration Control : Stereoselective synthesis is achieved using bulky bases (e.g., DBU) to favor the thermodynamically stable Z-isomer.
Coupling of Heterocyclic Moieties
Carboxamide Bond Formation
The final step involves coupling the oxathiine carboxamide with the thiadiazole ylidene amine. Ruthenium-catalyzed reactions, as described in sulfonyl fluoride syntheses, provide a robust framework.
Coupling Protocol :
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Oxathiine-2-carboxylic acid (1.0 equiv) is activated with EDCl/HOBt in DCM.
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The thiadiazole ylidene amine (1.2 equiv) is added dropwise at 0°C.
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Reaction progress is monitored via TLC; purification by flash chromatography yields the final compound.
Yield and Characterization :
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Yield : 58–64% after crystallization.
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Spectroscopic Data : ¹H NMR (CDCl₃) δ 7.87 (d, J = 7.6 Hz, 1H), 4.96 (t, J = 5.2 Hz, 1H).
Purification and Analytical Validation
Chromatographic Techniques
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-5-(methylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide can undergo various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
Basic Information
- Molecular Formula: C12H13N7OS3
- Molecular Weight: 367.5 g/mol
- CAS Number: 1010884-63-5
Structural Characteristics
The compound features a complex structure that includes thiadiazole and oxathiine moieties, which contribute to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of thiadiazole compounds exhibit promising antimicrobial properties. For instance, studies have shown that similar compounds demonstrate efficacy against a variety of bacterial strains and fungi. The mechanism often involves disrupting microbial cell walls or inhibiting essential enzymes necessary for microbial survival .
Anticancer Potential
The anticancer activity of thiadiazole derivatives has been extensively studied. For example, N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives were synthesized and tested against multiple cancer cell lines (e.g., neuroblastoma and colon cancer). These studies revealed that certain modifications in the thiadiazole structure can enhance cytotoxicity compared to established chemotherapeutics like doxorubicin .
Antiviral Properties
Emerging research suggests that compounds similar to N-[(2Z)-5-(methylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide may possess antiviral properties. Preliminary studies indicate potential activity against viruses such as HIV and influenza by inhibiting viral replication processes .
Pesticidal Activity
Thiadiazole derivatives are being explored for their potential use as pesticides due to their ability to disrupt pest metabolism. Research has shown that certain derivatives can effectively combat agricultural pests while being less harmful to beneficial insects .
Plant Growth Regulation
Some studies suggest that thiadiazole compounds may act as plant growth regulators. They can influence various physiological processes in plants, enhancing growth rates and resistance to environmental stressors .
Case Study 1: Anticancer Activity Evaluation
In a comparative study of various thiadiazole derivatives against cancer cell lines (SKNMC for neuroblastoma and HT29 for colon cancer), it was found that specific structural modifications significantly increased the cytotoxic effects. The study utilized MTT assays to quantify cell viability post-treatment with these compounds .
Case Study 2: Pesticidal Efficacy
A series of synthesized thiadiazole derivatives were tested against common agricultural pests. Results indicated a notable reduction in pest populations when treated with these compounds compared to untreated controls. This study highlights the potential for developing environmentally friendly pest control agents from thiadiazole chemistry .
Mechanism of Action
The mechanism of action of N-[(2Z)-5-(methylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of thiadiazole- and oxathiine-containing derivatives. Below is a detailed comparison with key analogs:
Table 1: Structural and Analytical Comparison
Key Findings:
Structural Divergence: The target compound’s oxathiine-4,4-dioxide moiety distinguishes it from simpler thiadiazole derivatives (e.g., 4g) and oxadiazoles (e.g., compound 4 in ).
Analytical Methods :
- MS/MS Molecular Networking : Similarity in fragmentation patterns (cosine score >0.8) could link the target compound to analogs like 4g, though differences in core structures (oxathiine vs. benzamide) would yield distinct parent ions (e.g., m/z differences due to sulfone vs. acryloyl groups) .
- NMR Shifts : The phenyl group’s aromatic protons (δ ~7.0–7.5 ppm) and oxathiine’s CH2-SO2 signals (δ ~3.5–4.0 ppm) would differ from indole-methyl protons in compound 4 (δ ~6.9–7.1 ppm) .
Synthetic Pathways :
- The target compound’s synthesis likely involves cyclization of a thiosemicarbazide precursor (similar to ’s method for benzo-oxathiins) rather than the triazole-mediated coupling seen in .
Biological Activity
Overview
N-[(2Z)-5-(methylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound has attracted attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Thiadiazole Ring : Known for its biological activities.
- Oxathiine Ring : Provides additional pharmacological properties.
- Carboxamide Group : Enhances solubility and bioavailability.
Antimicrobial Activity
Research has demonstrated that thiadiazole derivatives exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds similar to N-[(2Z)-5-(methylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenyl have shown effective inhibition against various Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentration (MIC) values typically range from 16 to 31.25 μg/mL for potent derivatives .
- Antifungal Activity : The same class of compounds has also been evaluated for antifungal properties, with moderate activity observed against certain fungal strains at MIC values of 31.25–62.5 μg/mL .
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been extensively studied:
- Mechanism of Action : The compound may exert its anticancer effects by interfering with DNA replication and repair mechanisms, as well as inhibiting specific enzymes involved in cancer cell proliferation .
- In Vitro Studies : Compounds with structural similarities have been tested against various cancer cell lines. For example, certain derivatives demonstrated cytotoxic effects on non-small cell lung cancer (HOP 92) and colon cancer (HCC-2998) cells with GI50 values indicating significant potency .
Case Studies
Several studies have highlighted the biological activity of compounds related to N-[(2Z)-5-(methylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenyl:
- Study on Antimicrobial Activity :
- Study on Anticancer Potential :
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
